- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284
Cas no 79952-42-4 (Monacolin J)
Monacolin J structure
Product Name:Monacolin J
CAS-nummer:79952-42-4
MF:C19H28O4
MW:320.423226356506
CID:826798
PubChem ID:9905162
Update Time:2025-05-28
Monacolin J Chemische en fysische eigenschappen
Naam en identificatie
-
- (4R,6R)-4-Hydroxy-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-h...
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro...
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-py
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-diMethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
- Antibiotic MB 530A
- Monacolin J
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one (ACI)
- 2H-Pyran-2-one, 6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-4-hydroxy-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
- Lovastatin diol lactone
- Lovastatin Diol Lactone ((4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one)
- HY-104051
- 2H-PYRAN-2-ONE, 6-(2-((1S,2S,6R,8S,8AR)-1,2,6,7,8,8A-HEXAHYDRO-8-HYDROXY-2,6-DIMETHYL-1-NAPHTHALENYL)ETHYL)TETRAHYDRO-4-HYDROXY-, (4R,6R)-
- SCHEMBL1820283
- (4R,6R)-4-hydroxy-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}tetrahydro-2H-pyran-2-one
- CHEBI:79034
- CS-0027590
- monacolin J lactone
- 79952-42-4
- 2H-Pyran-2-one, 6-(2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl)tetrahydro-4-hydroxy-
- Q15720548
- DTXSID801031414
- monakolin j
- UNII-P5IQ0SI56N
- ES-2535
- AKOS022183350
- P5IQ0SI56N
- Antibiotic MB 530A;Lovastatin diol lactone
- DA-75089
- G13581
- 2H-Pyran-2-one, 6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-, (4R,6R)-
-
- Inchi: 1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3/t11-,12-,14+,15+,16-,17-,19-/m0/s1
- InChI-sleutel: ZDFOBOYQVYMVCW-IRUSZSJRSA-N
- LACHT: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O)C1
Berekende eigenschappen
- Exacte massa: 320.19900
- Monoisotopische massa: 320.19875937g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 510
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 66.8Ų
Experimentele eigenschappen
- Dichtheid: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 128-131 ºC
- Oplosbaarheid: Very 微溶 (0.16 g/L) (25 ºC),
- PSA: 66.76000
- LogboekP: 2.59850
Monacolin J Beveiligingsinformatie
- Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.
Monacolin J Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | H941625-5mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 5mg |
$159.00 | 2023-05-18 | ||
| TRC | H941625-10mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 10mg |
$ 224.00 | 2023-09-07 | ||
| TRC | H941625-25mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 25mg |
$ 569.00 | 2023-09-07 | ||
| TRC | H941625-50mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 50mg |
$1062.00 | 2023-05-18 | ||
| TRC | H941625-100mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 100mg |
$ 1696.00 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-1 mg |
Monacolin J |
79952-42-4 | 98.87% | 1mg |
¥882.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-5 mg |
Monacolin J |
79952-42-4 | 98.87% | 5mg |
¥1797.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-10 mg |
Monacolin J |
79952-42-4 | 98.87% | 10mg |
¥2697.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-25 mg |
Monacolin J |
79952-42-4 | 98.87% | 25mg |
¥4857.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-50 mg |
Monacolin J |
79952-42-4 | 98.87% | 50mg |
¥7287.00 | 2022-04-26 |
Monacolin J Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1R:D-Glucose, S:H2O, 28 h
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Glucose Catalysts: Lovastatin esterase Solvents: Methanol , Water ; 24 h, pH 8.5, 28 °C
Referentie
Production by Clonostachys compactiuscula of a lovastatin esterase that converts lovastatin to monacolin J
,
Enzyme and Microbial Technology,
2006,
39(5),
1051-1059
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Water ; overnight, 100 °C; 100 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2
1.3 Solvents: Toluene ; 1 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2
1.3 Solvents: Toluene ; 1 h, 110 °C; 110 °C → 23 °C
Referentie
Double oxidation of the cyclic nonaketide dihydromonacolin L to monacolin J by a single cytochrome P450 monooxygenase, LovA
,
Journal of the American Chemical Society,
2011,
133(21),
8078-8081
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ; 1 h, reflux
Referentie
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
,
Organic & Biomolecular Chemistry,
2003,
1(1),
50-59
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: Lovastatin esterase Solvents: Methanol , Water ; 15 min, pH 9.4, 28 °C
Referentie
Purification and characterization of a lovastatin esterase from Clonostachys compactiuscula
,
Applied and Environmental Microbiology,
1997,
63(4),
1307-1311
Monacolin J Raw materials
Monacolin J Preparation Products
Monacolin J Gerelateerde literatuur
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
79952-42-4 (Monacolin J) Gerelateerde producten
- 79394-47-1(2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 58889-19-3(2H-Pyran-2-one,6-[2-[(1S,2S,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2-methyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 75330-75-5(Lovastatin)
- 106909-04-0(Butanoic acid,3-hydroxy-,(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenylester)
- 81739-25-5(4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one)
- 79952-44-6(Epi Lovastatin)
- 73573-88-3(Mevastatin)
- 58889-18-2(2H-Pyran-2-one,6-[2-[(1S,2S,8aR)-1,2,6,7,8,8a-hexahydro-2-methyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 76343-78-7(monacolin J)
- 81189-92-6(acetyllovastatin)
Aanbevolen leveranciers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
NewCan Biotech Limited
Goudlid
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk